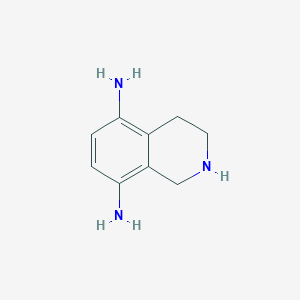
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and infectious diseases .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where phenylethylamine derivatives are cyclized to form the tetrahydroisoquinoline core . Another method is the Pictet-Spengler reaction, which involves the condensation of β-phenylethylamine with aldehydes or ketones in the presence of an acid catalyst . Industrial production often employs these methods due to their efficiency and scalability .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives .
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-5,8-diamine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of neurodegenerative disorders . The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline-5,8-diamine is unique compared to other tetrahydroisoquinoline derivatives due to its specific substitution pattern, which imparts distinct biological activities . Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a simpler structure.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
5,6,7,8-Tetrahydroisoquinoline: Another derivative with different substitution patterns and biological activities.
属性
CAS 编号 |
917805-10-8 |
|---|---|
分子式 |
C9H13N3 |
分子量 |
163.22 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroisoquinoline-5,8-diamine |
InChI |
InChI=1S/C9H13N3/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,10-11H2 |
InChI 键 |
CBDLDIXBRWJZQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C(C=CC(=C21)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15071764.png)
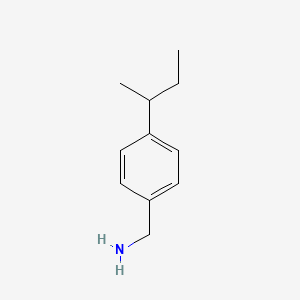
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15071775.png)


![2,5,6-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B15071797.png)
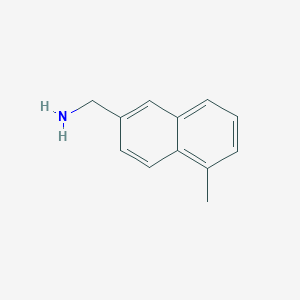
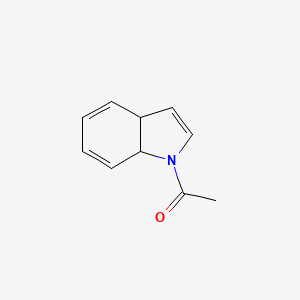

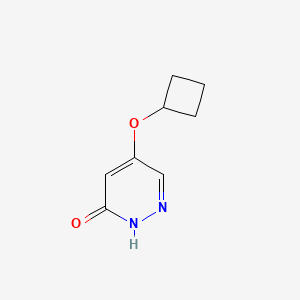


![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
